Cis-vs-Trans MMP-2/MMP-9 Inhibitory Selectivity: Carbamoylphosphonate Derivative cis-ACCP Delivers Gelatinase Inhibition Where the Trans Isomer Is Inactive
In a direct head-to-head comparison of carbamoylphosphonate derivatives prepared from cis- and trans-2-aminocyclohexylmethanol, cis-ACCP preferentially inhibits MMP-2 (IC50 4 µM) and MMP-9 (IC50 20 µM), whereas trans-ACCP does not inhibit either gelatinase and instead shows only moderate activity against MMP-3 and MMP-13 [1]. This qualitative and quantitative divergence establishes that the cis configuration is an absolute requirement for gelatinase-targeted activity in this chemotype, making [(1R,2S)-2-aminocyclohexyl]methanol the mandatory starting material for MMP-2/9 inhibitor programs.
| Evidence Dimension | MMP-2 and MMP-9 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | cis-ACCP: MMP-2 IC50 = 4 µM; MMP-9 IC50 = 20 µM |
| Comparator Or Baseline | trans-ACCP: no inhibition of MMP-2 or MMP-9; moderate activity against MMP-3 and MMP-13 only |
| Quantified Difference | Qualitative difference: cis-ACCP is a potent gelatinase inhibitor; trans-ACCP is inactive against gelatinases |
| Conditions | In vitro enzyme inhibition assay using recombinant human MMP-2 and MMP-9; reported in J Med Chem 2008 [1] |
Why This Matters
A procurement decision for the trans isomer or racemate precludes access to the gelatinase-inhibitory chemotype; only the cis-(1R,2S) enantiomer delivers the pharmacological profile validated in vivo.
- [1] Hoffman A, Qadri B, Frant J, Katz Y, Bhusare SR, Breuer E, Hadar R, Reich R. Carbamoylphosphonate matrix metalloproteinase inhibitors 6: cis-2-aminocyclohexylcarbamoylphosphonic acid, a novel orally active antimetastatic matrix metalloproteinase-2 selective inhibitor—synthesis and pharmacodynamic and pharmacokinetic analysis. J Med Chem. 2008;51(5):1406-1414. View Source
